molecular formula C14H14N2O3S2 B3205808 N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1040658-22-7

N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No.: B3205808
CAS No.: 1040658-22-7
M. Wt: 322.4 g/mol
InChI Key: OGZLEFKUFXWMPA-UHFFFAOYSA-N
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Description

“N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide” is a chemical compound. It’s a derivative of indole, a heterocyclic compound that plays an important role in medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . The synthesis of similar sulfonamide-based indole derivatives has been achieved using 1H-indole-2-carboxylic acid as a starting material .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .

Future Directions

The future research directions for “N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by indole derivatives, this compound may have potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-21(18,19)15-11-5-4-10-6-7-16(12(10)9-11)14(17)13-3-2-8-20-13/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZLEFKUFXWMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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